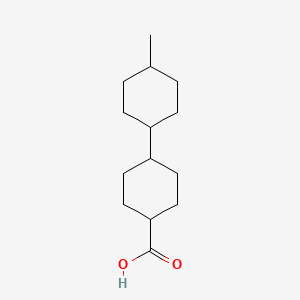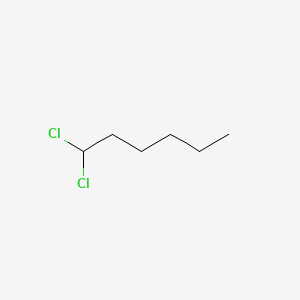
1,1-Dichlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms attached to the first carbon of a hexane chain. This compound is a colorless liquid with a mild, sweet odor and is used in various industrial and research applications.
Métodos De Preparación
1,1-Dichlorohexane can be synthesized through several methods. One common synthetic route involves the chlorination of hexane. This process typically requires the presence of a catalyst and controlled reaction conditions to ensure the selective formation of this compound. Industrial production methods often involve the use of hydrogen chloride gas and a suitable solvent, followed by a reflux reaction to achieve high yield and purity .
Análisis De Reacciones Químicas
1,1-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Reagents and Conditions: Common reagents include bases like potassium hydroxide or sodium hydroxide for substitution reactions. The reaction conditions often involve moderate temperatures and solvents like ethanol or acetone.
Major Products: The major products depend on the type of reaction.
Aplicaciones Científicas De Investigación
1,1-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is employed in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential effects and uses in pharmaceuticals is ongoing.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparación Con Compuestos Similares
1,1-Dichlorohexane can be compared with other chlorinated hydrocarbons such as:
1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and applications.
1,3-Dichlorohexane: Similar to 1,2-Dichlorohexane but with chlorine atoms on the third carbon, affecting its chemical behavior.
1,1-Dichloroethane: A shorter chain chlorinated hydrocarbon with different physical and chemical properties.
This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C6H12Cl2 |
|---|---|
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
1,1-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
Clave InChI |
RQXXCWHCUOJQGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


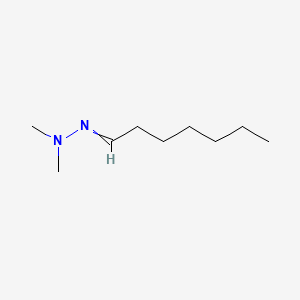
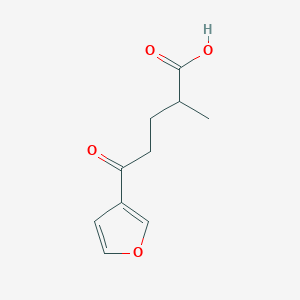
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
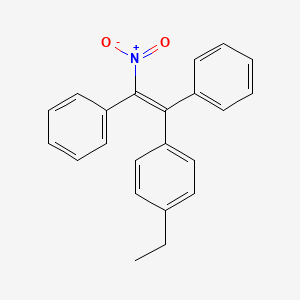
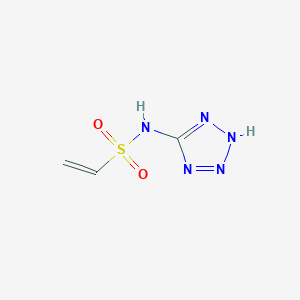
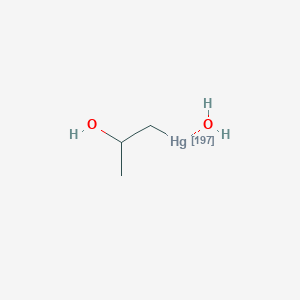
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
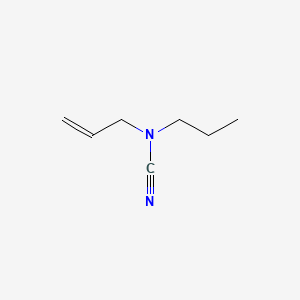
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
